4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide

Descripción general

Descripción

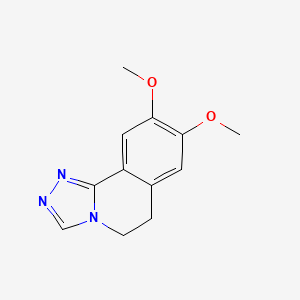

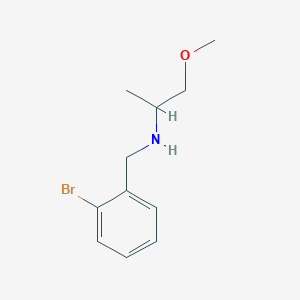

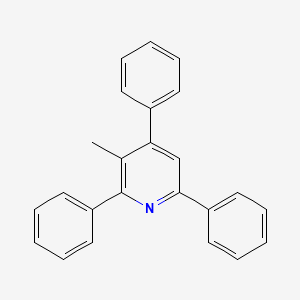

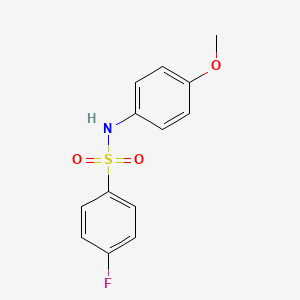

“4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide” is a chemical compound with the linear formula C13H12FNO3S . It has a molecular weight of 281.31 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The InChI code for “4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide” is 1S/C13H12FNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis 4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its crystal structure properties. In one study, its isostructural relationship with other benzenesulfonamides was examined, indicating adaptability in crystal-packing modes to various molecular shapes. This characteristic is essential for understanding the molecular interactions and stability of this compound (Gelbrich, Threlfall & Hursthouse, 2012).

Supramolecular Architecture Research has been conducted on the supramolecular architecture of 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide. Studies have found that its structural configuration leads to distinctive three-dimensional architectures, which are important for its potential applications in material science and molecular engineering (Rodrigues, Preema, Naveen, Lokanath & Suchetan, 2015).

Cyclooxygenase Inhibition This compound has been investigated for its role in cyclooxygenase inhibition. Research suggests that fluorine substitution on the benzenesulfonamide moiety enhances the selectivity and potency for COX-2 inhibition, a critical factor in the development of anti-inflammatory drugs (Pal et al., 2003).

Potential in Photodynamic Therapy 4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide has potential applications in photodynamic therapy, particularly in cancer treatment. Research on related compounds suggests its utility as a photosensitizer due to its photophysical properties (Pişkin, Canpolat & Öztürk, 2020).

Antibacterial Properties Studies have also explored its antibacterial properties, particularly against Escherichia coli. These properties are crucial for developing new antibacterial agents (Abbasi et al., 2019).

Enantioselective Fluorination 4-Fluoro-N-(4-methoxyphenyl)benzenesulfonamide has been used as a model in the development of novel electrophilic fluorinating reagents. These reagents are significant for enantioselective fluorination, a process critical in organic synthesis and pharmaceutical development (Yasui et al., 2011).

Mecanismo De Acción

While the mechanism of action for “4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide” is not explicitly mentioned, a similar compound, “4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide”, acts through the selective antagonism of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Propiedades

IUPAC Name |

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3S/c1-18-12-6-4-11(5-7-12)15-19(16,17)13-8-2-10(14)3-9-13/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQAXJBKBLRCOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80321306 | |

| Record name | 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

CAS RN |

360-18-9 | |

| Record name | NSC373486 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80321306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-oxo-1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propan-2-yl]adamantane-1-carboxamide](/img/structure/B3051701.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)